An In-depth Technical Guide to 4-(5-Methoxypyridin-3-yl)benzoic acid: Synthesis, Characterization, and Research Applications
An In-depth Technical Guide to 4-(5-Methoxypyridin-3-yl)benzoic acid: Synthesis, Characterization, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(5-Methoxypyridin-3-yl)benzoic acid, a biaryl compound of significant interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in public databases, indicating its novelty, this guide offers a robust, proposed synthesis pathway based on the well-established Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, from synthesis to purification and characterization, are presented to enable its preparation and validation in a research setting. Furthermore, the potential applications of this molecule in drug discovery are discussed, drawing insights from structurally similar compounds.
Introduction: The Significance of Biaryl Scaffolds
Biaryl structures, consisting of two directly linked aromatic rings, are privileged motifs in medicinal chemistry and materials science. They are key components in numerous approved drugs and clinical candidates, where the spatial arrangement of the two rings allows for precise interactions with biological targets. The pyridine-benzene scaffold, in particular, offers a unique combination of properties. The pyridine ring can act as a hydrogen bond acceptor and introduce favorable pharmacokinetic properties, while the benzoic acid moiety provides a handle for further functionalization or can serve as a key interacting group with target proteins.
4-(5-Methoxypyridin-3-yl)benzoic acid is an intriguing example of this structural class. The methoxy substituent on the pyridine ring can influence the molecule's electronic properties and metabolic stability, making it a valuable building block for creating libraries of compounds for screening in drug discovery programs.
Physicochemical Properties (Inferred)
Due to the limited availability of experimental data for 4-(5-Methoxypyridin-3-yl)benzoic acid, the following properties are inferred from closely related structures and computational models.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₁₁NO₃ | N/A |
| Molecular Weight | 229.23 g/mol | [1] |
| XLogP3-AA | ~2.0 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | N/A |
Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
The most logical and efficient method for the synthesis of 4-(5-Methoxypyridin-3-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and an organoboron compound and is renowned for its high functional group tolerance and excellent yields.[2]
The proposed retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis for 4-(5-Methoxypyridin-3-yl)benzoic acid.
Detailed Experimental Protocol
Reaction Scheme:
Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of 4-(5-Methoxypyridin-3-yl)benzoic acid.
Materials:
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3-Bromo-5-methoxypyridine
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4-Carboxyphenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane (anhydrous)
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Deionized water
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Ethyl acetate
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Hexanes
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1 M Hydrochloric acid (HCl)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxypyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
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Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
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Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
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Workup:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification and Characterization
Purification Protocol
The crude product can be purified by one or a combination of the following methods:
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Acid-Base Extraction:
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Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
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Extract with a saturated aqueous solution of sodium bicarbonate to deprotonate the carboxylic acid, moving it to the aqueous layer.
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Wash the aqueous layer with ethyl acetate to remove non-acidic impurities.
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Acidify the aqueous layer with 1 M HCl to precipitate the pure benzoic acid derivative.
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Filter the precipitate, wash with cold water, and dry under vacuum.
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Recrystallization:
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Dissolve the crude product in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, acetone/hexanes).[3]
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Column Chromatography:
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If the above methods are insufficient, purify the product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of acetic acid to improve peak shape).
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Characterization Workflow
A robust characterization is essential to confirm the identity and purity of the synthesized 4-(5-Methoxypyridin-3-yl)benzoic acid.
Caption: Workflow for the characterization of 4-(5-Methoxypyridin-3-yl)benzoic acid.
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¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons on both the pyridine and benzene rings, as well as a singlet for the methoxy group protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift. The ¹³C NMR spectrum will confirm the number of unique carbon environments.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single, sharp peak in the chromatogram indicates a high degree of purity.
Potential Applications in Drug Discovery
While specific biological activity for 4-(5-Methoxypyridin-3-yl)benzoic acid is not yet reported, its structural motifs are present in numerous biologically active compounds. The pyridine-benzoic acid scaffold can be found in inhibitors of various enzymes and receptors. The methoxy group can enhance membrane permeability and reduce clearance by cytochrome P450 enzymes.
This compound could serve as a valuable starting point for the development of inhibitors for targets such as:
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Kinases: Many kinase inhibitors feature a hinge-binding pyridine motif.
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Epigenetic Targets: The carboxylic acid can interact with lysine-binding pockets of bromodomains or serve as a zinc-binding group in histone deacetylase (HDAC) inhibitors.
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Metabolic Enzymes: The overall structure could be tailored to fit into the active sites of various metabolic enzymes implicated in diseases like cancer and diabetes.
Conclusion
4-(5-Methoxypyridin-3-yl)benzoic acid represents a novel and synthetically accessible building block for chemical and pharmaceutical research. This guide provides a comprehensive and actionable framework for its synthesis, purification, and characterization based on well-established chemical principles. The proposed protocols are designed to be robust and adaptable, enabling researchers to confidently prepare this compound for their specific applications. The structural features of this molecule suggest a high potential for its use in the development of new therapeutic agents, making it a compelling target for further investigation.
References
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PubChem. 3-(4-Methoxypyridin-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]
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Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1239. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]


